Methyl 2-hydroxy-4-methylvalerate

Gas chromatography Retention index Flavor analysis

Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) is a branched-chain hydroxy ester belonging to the fatty acid ester class, with the molecular formula C7H14O3 and molecular weight 146.18 g/mol. It exists as a colorless liquid with a sweet, fruity odor and is structurally the methyl ester of 2-hydroxy-4-methylvaleric acid (also known as leucic acid or α-hydroxyisocaproic acid).

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
CAS No. 40348-72-9
Cat. No. B1265614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-hydroxy-4-methylvalerate
CAS40348-72-9
Molecular FormulaC7H14O3
Molecular Weight146.18 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)OC)O
InChIInChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3
InChIKeyJOSNYUDSMPILKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in fat

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) 2-Hydroxy-4-methylvaleric acid methyl ester product profile and sourcing specifications


Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) is a branched-chain hydroxy ester belonging to the fatty acid ester class, with the molecular formula C7H14O3 and molecular weight 146.18 g/mol [1]. It exists as a colorless liquid with a sweet, fruity odor and is structurally the methyl ester of 2-hydroxy-4-methylvaleric acid (also known as leucic acid or α-hydroxyisocaproic acid) [2]. The compound is formally listed as FEMA No. 3706 and JECFA No. 590, classified as a synthetic flavoring agent with GRAS (Generally Recognized as Safe) status [3]. Commercially, it is supplied at purity levels ≥95-98% and demonstrates solubility in DMSO at 100 mg/mL, making it suitable for analytical standard preparation and research applications .

Why generic substitution fails: Key structural and functional differentiators for Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) in research procurement


Generic substitution among branched-chain hydroxy esters is scientifically unwarranted for Methyl 2-hydroxy-4-methylvalerate due to its specific molecular architecture, which dictates its functional identity. Unlike its close analogs such as ethyl 2-hydroxy-4-methylvalerate (ethyl leucate) or methyl 2-hydroxy-3-methylvalerate, this compound possesses a unique combination of a methyl ester group and a 2-hydroxy-4-methyl substitution pattern on the pentanoate backbone [1]. This precise structural arrangement confers distinct chromatographic behavior, with a retention index of 1470 on TC-Wax polar columns, and governs its unique sensory profile characterized as sweet, fruity, and musty, as documented by JECFA [2]. Furthermore, Methyl 2-hydroxy-4-methylvalerate has been explicitly identified as a dominant volatile compound in Zhenjiang aromatic vinegar and used to map the flavor biosynthetic network of vinegar microbiota, an application-specific validation not established for its ethyl or isomeric counterparts [3]. Regulatory recognition via FEMA GRAS status (FEMA No. 3706) and JECFA evaluation (JECFA No. 590) is substance-specific and cannot be extrapolated to non-identical analogs, meaning substitution would invalidate regulatory compliance in food and flavor applications [4].

Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) comparative performance evidence vs. closest analogs for informed procurement


Comparative chromatographic retention behavior: Methyl 2-hydroxy-4-methylvalerate vs. homologous esters on polar stationary phase

Methyl 2-hydroxy-4-methylvalerate exhibits a normal alkane retention index (RI) of 1470 on a TC-Wax polar capillary column (60 m × 0.25 mm × 0.25 μm film thickness) under temperature-programmed conditions (40°C to 230°C at 3°C/min with 10 min initial hold) [1]. While direct head-to-head retention index data for close analogs on identical column systems is not available in the open literature to support rigorous quantitative comparison, this RI value provides a verifiable reference point that distinguishes this compound from homologous methyl esters which typically exhibit different elution profiles on polar stationary phases. The polar column retention behavior is relevant for analytical method development in food and flavor research where co-elution with matrix components must be avoided. Importantly, the retention index of 1470 was experimentally determined in the context of volatile compound profiling of snake fruit (Salacca edulis Reinw cv. Pondoh) during maturation, demonstrating its utility in complex food matrices [1].

Gas chromatography Retention index Flavor analysis Volatile compound identification

Regulatory clearance and safety evaluation status: Methyl 2-hydroxy-4-methylvalerate compared to non-GRAS structural analogs

Methyl 2-hydroxy-4-methylvalerate (FEMA No. 3706, JECFA No. 590) has undergone formal safety evaluation by both the FEMA Expert Panel and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), resulting in GRAS status affirmation and a determination of 'No safety concern at current levels of intake when used as a flavouring agent' (ADI: Acceptable) [1][2]. The JECFA evaluation was conducted in 1999 (Session 53) and the specifications were published in Compendium Addendum 11 (FNP 52 Add.11/101, 2003) [3]. The EFSA has determined that no further evaluation is needed for this substance [4]. In contrast, close structural analogs such as ethyl 2-hydroxy-4-methylvalerate (ethyl leucate), methyl 2-hydroxy-3-methylvalerate, and benzyl 2-hydroxy-4-methylvalerate do not hold equivalent FEMA GRAS affirmation status or have not undergone JECFA evaluation [5]. This differential regulatory clearance is a critical determinant in food and flavor industry procurement decisions, where using a non-GRAS analog would require substantial additional safety documentation and regulatory filings.

Food additive safety GRAS determination Flavoring substance Regulatory compliance

Validated occurrence and functional role in fermented food systems: Methyl 2-hydroxy-4-methylvalerate as a dominant volatile compound in Zhenjiang aromatic vinegar

Methyl 2-hydroxy-4-methylvalerate has been unequivocally identified and quantified as one of the dominant volatile compounds in Zhenjiang aromatic vinegar, a traditional Chinese cereal vinegar with protected geographical indication status [1]. Metagenomic analysis of vinegar microbiota has mapped this compound within the flavor biosynthetic network of acetobacteria, establishing its specific biogenic origin and functional contribution to the characteristic aroma profile [1]. This experimental validation in a complex fermented food matrix distinguishes Methyl 2-hydroxy-4-methylvalerate from structurally related analogs such as ethyl 2-hydroxy-4-methylvalerate and methyl 2-hydroxy-3-methylvalerate, for which no comparable published studies have documented a dominant volatile role in commercially significant fermented products [2]. The compound's presence has also been documented in tropical fruits including mangoes, durians, and papayas, further substantiating its natural occurrence in food systems .

Food microbiology Fermentation Volatile metabolomics Flavor biosynthesis

DMSO solubility specification: Methyl 2-hydroxy-4-methylvalerate as a fully soluble analytical standard for in vitro research applications

Methyl 2-hydroxy-4-methylvalerate demonstrates a DMSO solubility of 100 mg/mL (equivalent to 684.09 mM), requiring only sonication to achieve complete dissolution . This high solubility in DMSO, a solvent ubiquitously employed for preparing stock solutions in cell-based and biochemical assays, enables convenient handling and accurate dosing in experimental workflows . While direct comparative solubility data against close structural analogs under identical measurement conditions is not available in open literature sources, the documented 100 mg/mL DMSO solubility provides a verifiable benchmark for researchers planning in vitro studies. The compound is typically supplied at purity ≥97-98%, and vendors recommend storage at -20°C for powder form (stable for 3 years) or -80°C when prepared in solvent (stable for 1 year) . These handling specifications are essential for ensuring experimental reproducibility and long-term stability in research settings.

Solubility Analytical standard preparation In vitro assays DMSO compatibility

Methyl 2-hydroxy-4-methylvalerate (CAS 40348-72-9) optimal research and industrial application scenarios for maximum scientific value


Analytical standard for GC-MS identification and quantification of volatile compounds in fermented food products

This compound serves as an authenticated analytical standard for gas chromatography-mass spectrometry (GC-MS) identification of volatile constituents in fermented foods, particularly cereal vinegars and fruit-derived products. The experimentally determined retention index of 1470 on TC-Wax polar columns [1] provides a reproducible reference for compound confirmation in complex food matrices. Its validated presence as a dominant volatile in Zhenjiang aromatic vinegar [2] makes it essential for flavor authentication studies, quality control method development, and metabolomic profiling of traditional fermented foods.

Flavor formulation ingredient with established regulatory clearance for food and beverage applications

With affirmed FEMA GRAS status (FEMA No. 3706) and JECFA evaluation confirming 'No safety concern at current levels of intake' [3][4], Methyl 2-hydroxy-4-methylvalerate is authorized for use as a flavoring agent or adjuvant in food and beverage products. Its sweet, fruity, musty odor profile [5] makes it suitable for fruit flavor formulations, particularly for recreating the aromatic complexity of mango, durian, papaya, and fermented vinegar notes. The established regulatory clearance eliminates the need for additional safety documentation when incorporated into commercial flavor preparations.

Reference compound for flavor biosynthesis and microbial metabolism studies in acetic acid bacteria

This compound is specifically validated for charting flavor biosynthetic networks of vinegar microbiota, as demonstrated through metagenomic analysis of acetobacteria in cereal vinegar fermentation [2]. Researchers investigating microbial metabolic pathways in acetic acid bacteria, the role of branched-chain amino acid catabolism in flavor generation, or the biosynthesis of hydroxy esters during fermentation can employ this compound as a pathway end-product standard for tracing metabolic flux and validating enzymatic activity assays.

Solvent-compatible stock solution preparation for in vitro biochemical and cell-based assays

The compound's defined DMSO solubility of 100 mg/mL (684.09 mM) enables convenient preparation of concentrated stock solutions for in vitro experimental systems. This solubility characteristic supports its use in cell culture studies, enzyme inhibition assays, and other biochemical investigations requiring accurate compound delivery. Researchers should note that stock solutions are recommended to be stored at -80°C for up to one year to maintain stability, while powder form stored at -20°C remains stable for up to three years .

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